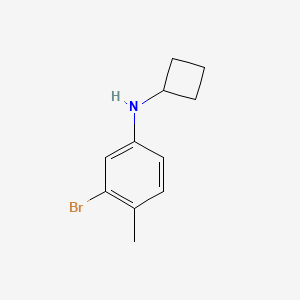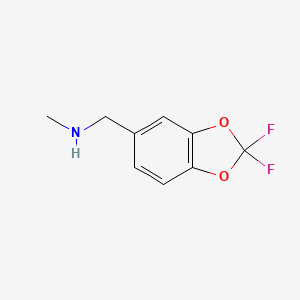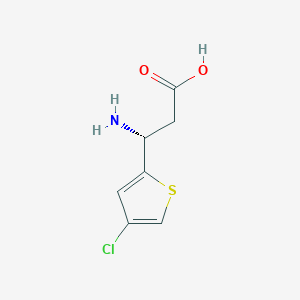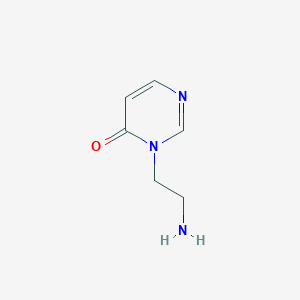![molecular formula C12H22N2O B13259213 [2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine](/img/structure/B13259213.png)
[2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine is an organic compound with the molecular formula C12H22N2O It is characterized by the presence of a diethylamino group attached to an ethyl chain, which is further connected to a methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine typically involves the reaction of 2-(diethylamino)ethyl chloride with 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
[2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines and alcohols.
Substitution: Various substituted amines and furan derivatives.
Scientific Research Applications
[2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The furan ring may also play a role in binding to biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [2-(Diethylamino)ethyl][1-(5-methylfuran-2-yl)ethyl]amine
- 2-(Diethylamino)ethyl(5-methylfuran-2-yl)methylamine
Uniqueness
[2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(5-methylfuran-2-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H22N2O/c1-4-14(5-2)9-8-13-10-12-7-6-11(3)15-12/h6-7,13H,4-5,8-10H2,1-3H3 |
InChI Key |
URWVUYWMNPKDLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=CC=C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Cyclohexylamino)phenyl]methanol](/img/structure/B13259133.png)
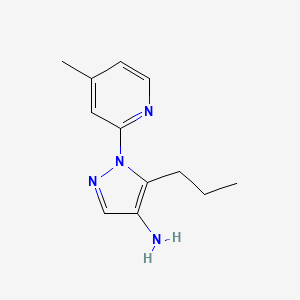

![1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol](/img/structure/B13259150.png)
![3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one](/img/structure/B13259157.png)
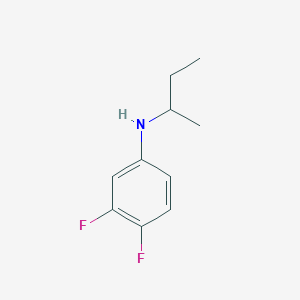
![(3-Methoxypropyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13259171.png)


